molecular formula C22H24O7S B14795971 ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate CAS No. 194858-02-1

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B14795971
CAS No.: 194858-02-1
M. Wt: 432.5 g/mol
InChI Key: BTHPKSOPYUOXRK-UHFFFAOYSA-N
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Description

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl chloride to form benzoyloxy groups.

    Thioether Formation:

    Cyclization: The formation of the tetrahydropyran ring is accomplished through an intramolecular cyclization reaction.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyloxy groups, converting them back to hydroxyl groups.

    Substitution: The benzoyloxy and ethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(methylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate
  • ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(propylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate

Comparison

  • Structural Differences : The primary difference lies in the alkylthio group (ethylthio vs. methylthio vs. propylthio).
  • Reactivity : The length of the alkyl chain can influence the compound’s reactivity and interaction with molecular targets.
  • Applications : While similar in structure, each compound may have unique applications based on its specific functional groups.

This detailed article provides a comprehensive overview of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-benzoyloxy-6-ethylsulfanyl-3,4-dihydroxyoxan-2-yl)methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(24)17(23)16(28-22)13-27-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHPKSOPYUOXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194858-02-1
Record name ETHYL 2,6-DI-O-BENZOYL-1-THIO-BETA-D-GALACTOPYRANOSIDE
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